CYP3A4-Dominant Metabolism: Revexepride vs. Mixed-Isoform Prokinetics
Revexepride demonstrates near-exclusive metabolic dependence on CYP3A4, with in vitro human CYP isoenzyme analysis showing CYP3A4 contributes 99.9% to its metabolism, while CYP2D6 contributes only 0.1% [1]. This profile contrasts with comparator prokinetic agents such as cisapride, which undergoes significant CYP3A4 metabolism but also interacts with CYP2D6 and hERG channels, and mosapride, which is primarily metabolized via CYP3A4 but with distinct isoform inhibition profiles [2]. The minimal CYP2D6 involvement in Revexepride metabolism reduces susceptibility to genetic polymorphisms affecting enzyme activity, a known source of inter-individual pharmacokinetic variability [3].
| Evidence Dimension | CYP isoenzyme contribution to in vitro human metabolism |
|---|---|
| Target Compound Data | CYP3A4: 99.9%; CYP2D6: 0.1% |
| Comparator Or Baseline | Class baseline: Earlier 5-HT4 agonists (e.g., cisapride) exhibit mixed CYP metabolism with clinically relevant CYP2D6 contribution |
| Quantified Difference | Near-absolute CYP3A4 dependence (99.9%) vs. mixed isoform metabolism in comparator class |
| Conditions | In vitro human CYP isoenzyme metabolic profiling |
Why This Matters
The near-absolute CYP3A4 dependence reduces pharmacogenomic variability risk and simplifies drug-drug interaction prediction compared to mixed-metabolism alternatives.
- [1] GlpBio. Revexepride Product Technical Datasheet. CYP3A4 99.9%, CYP2D6 0.1% metabolism. View Source
- [2] Flach S, et al. Pharmacokinetics, absorption, and excretion of radiolabeled revexepride. Drug Des Devel Ther. 2016;10:3125-3132. (Context on differing CYP profiles among 5-HT4 agonists). View Source
- [3] Flach S, et al. Drug Des Devel Ther. 2016;10:3125-3132. (Discussion of pharmacogenomic implications of CYP isoform selectivity). View Source
